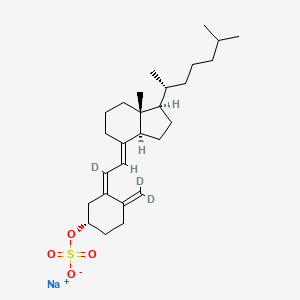

Vitamin D3 sulfate-d3 (sodium)

Description

Significance of Stable Isotope-Labeled Analogs as Research Tools in Metabolomics and Mechanistic Studies

Stable isotope-labeled analogs are indispensable tools in analytical chemistry, particularly in metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system. thermofisher.comnih.gov The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule creates a version that is chemically identical to the natural compound but has a higher mass. biosyn.com Vitamin D3 sulfate-d3 is a synthetic analog of Vitamin D3 sulfate (B86663) where three hydrogen atoms have been replaced by deuterium atoms.

The primary application of these labeled compounds is as internal standards in quantitative mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comamegroups.org When analyzing complex biological samples like blood serum, the analyte of interest can be affected by various factors known as "matrix effects," which can suppress or enhance the signal detected by the mass spectrometer, leading to inaccurate quantification. clearsynth.com By adding a known quantity of a stable isotope-labeled (SIL) internal standard to the sample, researchers can correct for these variations. thermofisher.comscispace.com Since the SIL standard (e.g., Vitamin D3 sulfate-d3) behaves almost identically to the unlabeled analyte (endogenous Vitamin D3 sulfate) during sample preparation, chromatography, and ionization, any signal variation will affect both compounds proportionally. scioninstruments.comnih.gov This allows for highly accurate and precise quantification through isotope dilution methods. mdpi.com

The use of deuterium-labeled standards is particularly common due to the relative ease and lower cost of synthesis. mdpi.com These standards enable researchers to distinguish the analyte from the standard with great ease, which is crucial for accurate measurements. clearsynth.com This methodology has become the gold standard for measuring vitamin D metabolites, providing the specificity and sensitivity that older methods like immunoassays lacked. amegroups.orgwaters.com

Table 1: Characteristics of Vitamin D3 sulfate-d3 (sodium) as a Research Tool

| Property | Description | Significance in Research |

|---|---|---|

| Isotopic Labeling | Contains three deuterium (D or ²H) atoms in place of protium (B1232500) (¹H). | Creates a mass shift, allowing it to be distinguished from the endogenous analyte in mass spectrometry. clearsynth.com |

| Chemical Structure | Structurally identical to endogenous Vitamin D3 sulfate, apart from the isotopic difference. | Ensures it mimics the analyte's behavior during sample extraction, chromatography, and ionization, correcting for matrix effects and procedural losses. scioninstruments.comnih.gov |

| Application | Used as an internal standard in quantitative bioanalysis. | Enables accurate and precise quantification of Vitamin D3 sulfate using isotope dilution mass spectrometry (LC-MS/MS). mdpi.com |

| Form | Provided as a sodium salt. | Enhances solubility and stability for use in analytical standards. |

Rationale for Sulfation as a Key Conjugation Pathway in Vitamin D Metabolism Research

While hydroxylation has long been recognized as the primary activation pathway for vitamin D, sulfation has emerged as a significant conjugation pathway that modifies the vitamin's biological role. nih.govuky.edu Sulfation is a phase II metabolic reaction where a sulfo group (SO₃⁻) is added to a molecule, a process catalyzed by sulfotransferase (SULT) enzymes. nih.gov This conjugation increases the water solubility of compounds, which historically was thought to primarily facilitate their excretion.

However, research has revealed a more complex role for vitamin D sulfation. 25-hydroxyvitamin D3-3-O-sulfate (25OHD3-S) is a major circulating metabolite of vitamin D in humans, with serum concentrations that can be substantial. nih.govnih.gov This suggests that sulfation is not merely a minor detoxification route. Several human SULT enzymes have been identified as responsible for the sulfation of vitamin D and its precursors. SULT2A1, in particular, shows broad activity towards various vitamin D3-related compounds, while SULT2B1b is involved in sulfating the precursor 7-dehydrocholesterol. nih.govbioscientifica.com

The rationale for studying these sulfated metabolites is multifaceted:

Potential Reservoir: Sulfated vitamin D metabolites, such as 25OHD3-S, exhibit a high affinity for the vitamin D binding protein (VDBP) in circulation. nih.govuky.edu This binding protects them from rapid renal elimination, leading to the hypothesis that they may serve as a storage pool of vitamin D that can be reactivated by desulfation when needed. uky.eduresearchgate.net

Distinct Biological Roles: While vitamin D3 sulfate itself has been shown to have considerably less biological activity in calcium homeostasis compared to its non-sulfated form, its presence and metabolism suggest a regulated and potentially distinct physiological purpose. nih.govresearchgate.net The conversion of vitamin D3 sulfate to other sulfated metabolites is possible. researchgate.net

Homeostasis Regulation: Vitamin D is critically involved in sulfate homeostasis, in part by regulating the expression of the sodium-sulfate cotransporter (NaSi-1) in the kidney. physiology.orgnih.gov This creates a reciprocal relationship where vitamin D influences sulfate levels, and sulfation, in turn, modulates vitamin D metabolites. bioscientifica.com

Presence in Key Biological Fluids: Sulfated vitamin D metabolites are prominently found not only in serum but also in human breastmilk. nih.govnih.gov Specifically, vitamin D3-sulfate (VitD3-S) is distinctly abundant in breastmilk, suggesting it may have physiological relevance for the nursing infant. nih.gov

Table 2: Key Human Sulfotransferases in Vitamin D Metabolism

| Enzyme | Substrate(s) | Location | Significance |

|---|---|---|---|

| SULT2A1 | 25-hydroxyvitamin D3, Vitamin D3, and other related compounds. nih.govnih.gov | Primarily liver. nih.govuky.edu | Considered the major enzyme for forming 25OHD3-3-O-sulfate, a major circulating metabolite. uky.edubioscientifica.com |

| SULT2B1b | 7-dehydrocholesterol (a precursor to Vitamin D3). nih.gov | Prostate, skin. nih.govoup.com | May mediate the formation of vitamin D3-sulfate via the sulfation of its precursor in the skin. nih.gov |

| SULT1A1 | Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3). nih.gov | Ubiquitous, high in liver. | Involved in the sulfation of the most active form of vitamin D. |

Historical Development of Methodologies for Studying Vitamin D Conjugates

The analytical methods for measuring vitamin D and its metabolites have undergone significant evolution, driven by the need for greater specificity, sensitivity, and the capacity to measure multiple forms simultaneously. nih.govnih.gov

Early research relied on bioassays, such as the "line test" in rats, which assessed the ability of a substance to heal rickets but lacked molecular specificity. nih.gov The discovery and chemical synthesis of vitamin D in the 1930s paved the way for chemical and early chromatographic methods. nih.govmdpi.com For many years, competitive protein binding assays and immunoassays (like RIA and EIA) were the predominant techniques in clinical settings. waters.comresearchgate.net However, these methods suffer from significant limitations, including cross-reactivity with different metabolites and an inability to distinguish between the D2 and D3 forms or their conjugated metabolites. researchgate.net

The advent of high-performance liquid chromatography (HPLC) coupled with UV detection offered improved separation of metabolites. uq.edu.au However, the true revolution in vitamin D analysis came with the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS). amegroups.orgbohrium.com

Key developments in the methodology for studying vitamin D conjugates include:

Shift to Mass Spectrometry: LC-MS/MS is now considered the "gold standard" for the measurement of vitamin D metabolites. amegroups.org Its superior specificity and sensitivity allow for the accurate quantification of individual metabolites, even at very low concentrations. nih.gov

Handling Analytical Challenges: Vitamin D metabolites can be difficult to ionize efficiently in a mass spectrometer. Chemical derivatization, using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), is often employed to improve sensitivity for non-sulfated forms. amegroups.orgbohrium.com For sulfated metabolites, analysis in negative ion mode is often superior and avoids the need for derivatization. uq.edu.au

Multiplexed Analysis: A major advantage of LC-MS/MS is its ability to measure multiple analytes in a single run. amegroups.orgnih.gov This has led to the development of methods that can simultaneously quantify a panel of vitamin D metabolites, including hydroxylated, epimeric, and sulfated forms, providing a more comprehensive picture of vitamin D status and metabolism. uq.edu.aunih.gov

Improved Sample Preparation: Early methods for extracting sulfated forms were sometimes destructive. uq.edu.au Modern methods use simpler techniques like protein precipitation followed by solid-phase extraction (SPE) to effectively isolate these more water-soluble compounds from complex matrices like serum and milk. nih.gov

The development of these advanced analytical techniques, critically enabled by the synthesis of stable isotope-labeled internal standards like Vitamin D3 sulfate-d3, has been essential for uncovering the significant role of sulfated conjugates in the broader picture of vitamin D metabolism. mdpi.commdpi.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H43NaO4S |

|---|---|

Molecular Weight |

489.7 g/mol |

IUPAC Name |

sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexyl] sulfate |

InChI |

InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1/i3D2,13D; |

InChI Key |

HZXPJUMUSRXXKW-ZIBGWEQGSA-M |

Isomeric SMILES |

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)OS(=O)(=O)[O-])[2H].[Na+] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Sophisticated Analytical Techniques for the Quantification and Characterization of Vitamin D3 Sulfate D3 Sodium in Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the cornerstone for the analysis of Vitamin D metabolites, including sulfated and deuterated analogs, due to its ability to distinguish between structurally similar compounds. nist.govresearchgate.net The inherent selectivity of tandem mass spectrometry, combined with the separation power of liquid chromatography, allows for the reliable quantification of Vitamin D3 sulfate-d3 (sodium) even in the presence of interfering substances. researchgate.net

Isotope Dilution Mass Spectrometry (ID-LC-MS/MS) with Stable Isotope-Labeled Internal Standards

Isotope dilution mass spectrometry (ID-LC-MS/MS) is a definitive method for achieving the highest accuracy and precision in quantification. mdpi.comnih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard to the sample at the beginning of the analytical process. nih.govresearchgate.net For the analysis of Vitamin D3 sulfate-d3, a different isotopologue, such as Vitamin D3 sulfate-d6, would be an ideal internal standard. The use of a stable isotope-labeled internal standard that co-elutes with the analyte allows for the correction of variability during sample preparation and analysis, including extraction losses and matrix effects. researchgate.netnih.gov

Table 1: Key Characteristics of Isotope Dilution LC-MS/MS

| Feature | Description |

| Principle | A known quantity of a stable isotope-labeled analog of the analyte is added to the sample. |

| Advantage | Corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement. |

| Requirement | Availability of a suitable stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. |

| Outcome | Highly accurate and precise quantification of the target analyte. |

Optimization of Chromatographic Separation for Sulfated and Deuterated Metabolites

Effective chromatographic separation is critical to minimize the co-elution of the target analyte with other endogenous matrix components, thereby reducing ion suppression or enhancement effects. researchgate.netnih.govuq.edu.au For sulfated and deuterated metabolites like Vitamin D3 sulfate-d3, reversed-phase liquid chromatography using C18 or C8 columns is commonly employed. nih.gov Gradient elution with mobile phases consisting of methanol (B129727) or acetonitrile (B52724) and water, often with additives like formic acid, is utilized to achieve optimal separation of various Vitamin D metabolites. pharmtech.comeviko.hu The chromatographic conditions must be carefully optimized to ensure baseline separation of Vitamin D3 sulfate-d3 from other structurally similar sulfated sterols and its non-deuterated counterpart. researchgate.net

Mass Spectrometric Detection Modes and Fragmentation Pattern Analysis (e.g., Electrospray Ionization in Negative Ion Mode)

Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of Vitamin D metabolites. amegroups.org For sulfated compounds like Vitamin D3 sulfate-d3, ESI in the negative ion mode is particularly advantageous. researchgate.netnih.govuq.edu.au This is because the sulfate (B86663) group readily loses a proton to form a negatively charged ion, leading to high ionization efficiency and sensitivity. researchgate.netuq.edu.au

Tandem mass spectrometry (MS/MS) is used for selective detection and quantification. This involves the selection of the precursor ion (the deprotonated molecule of Vitamin D3 sulfate-d3) in the first mass analyzer, its fragmentation in a collision cell, and the detection of specific product ions in the second mass analyzer. A common fragmentation for sulfated steroids is the loss of the sulfate group (SO3), which corresponds to a neutral loss of 80 Da, or the detection of the sulfate fragment ion at m/z 97. nih.gov

Table 2: Example of MRM Transitions for Vitamin D3 Sulfate Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Vitamin D3-Sulfate | 463.3 | 97.0 (Sulfate fragment) |

| 25-hydroxyvitamin D3-Sulfate | 479.3 | 97.0 (Sulfate fragment) |

Note: The m/z values for Vitamin D3 sulfate-d3 would be shifted by +3 compared to the non-deuterated compound.

Strategies for Overcoming Ion Suppression/Enhancement Effects

Ion suppression or enhancement, caused by co-eluting matrix components that affect the ionization efficiency of the analyte, is a significant challenge in LC-MS/MS analysis. nih.govresearchgate.net Several strategies are employed to mitigate these matrix effects. As previously mentioned, the use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for these effects. researchgate.netnih.gov Additionally, optimizing chromatographic separation to resolve the analyte from interfering compounds is crucial. researchgate.netnih.govuq.edu.au Thorough sample preparation to remove matrix components is another key strategy. researchgate.net

Advanced Sample Preparation Protocols for Research Samples (e.g., Cell Culture Media, Non-Human Tissue Extracts)

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for LC-MS/MS analysis. amegroups.orgnih.gov

Protein Precipitation and Solid Phase Extraction (SPE) Techniques

For research samples such as cell culture media and non-human tissue extracts, a multi-step sample preparation protocol is often necessary. nih.gov

Protein Precipitation: This is typically the first step to remove the bulk of proteins from the sample. nih.govamegroups.org Common protein precipitating agents include organic solvents like methanol and acetonitrile. amegroups.org For instance, methanol can be used to precipitate proteins in breast milk samples prior to the analysis of sulfated Vitamin D metabolites. nih.govnih.gov

Solid Phase Extraction (SPE): Following protein precipitation, SPE is a widely used technique for further sample clean-up and concentration. researchgate.netnih.govchem-agilent.com SPE cartridges with different sorbents, such as C18, can effectively retain Vitamin D metabolites while allowing more polar interfering compounds to be washed away. nih.govnih.gov The choice of SPE sorbent and the elution solvents are critical for achieving high recovery of the analyte and efficient removal of matrix components. nih.gov The combination of protein precipitation and SPE provides a robust sample preparation workflow for the analysis of Vitamin D3 sulfate-d3 in complex research matrices. nih.govresearchgate.netnih.gov

Table 3: Common Sample Preparation Steps

| Step | Technique | Purpose |

| 1 | Protein Precipitation | Removal of proteins from the sample matrix. |

| 2 | Solid Phase Extraction (SPE) | Further purification and concentration of the analyte. |

Derivatization Strategies for Enhanced Ionization Efficiency (e.g., PTAD Derivatization)

Vitamin D and its metabolites, including sulfated forms, often exhibit low ionization efficiency in mass spectrometry, making their detection at low physiological concentrations challenging. mdpi.com Chemical derivatization is a key strategy to overcome this limitation by introducing a readily ionizable moiety to the analyte. researchgate.netnih.gov One of the most effective and widely used derivatizing agents for vitamin D compounds is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). mdpi.comnih.govelsevierpure.comresearchgate.net

PTAD reacts specifically and rapidly with the s-cis-diene system present in the A-ring of vitamin D3 sulfate-d3 (sodium) through a Diels-Alder cycloaddition reaction. mdpi.comresearchgate.net This reaction yields a stable derivative with significantly improved ionization efficiency, particularly in positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govrsc.org The introduction of the phenyl-triazolinedione group enhances the proton affinity of the molecule, leading to a more intense signal in the mass spectrometer. rsc.orgnih.gov This increased sensitivity allows for the quantification of vitamin D3 sulfate-d3 (sodium) at very low concentrations in complex biological matrices. nih.govwaters.com

The derivatization with PTAD not only boosts sensitivity but can also improve the selectivity of the analysis. researchgate.net The resulting derivative has a higher mass, shifting it to a region of the mass spectrum with less background interference. Furthermore, the fragmentation pattern of the PTAD derivative in tandem mass spectrometry (MS/MS) is often more specific, allowing for highly selective and accurate quantification. mdpi.com

While PTAD is a popular choice, other derivatization reagents have also been explored for the analysis of vitamin D metabolites. These include other Cookson-type reagents like 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) and Amplifex, as well as reagents targeting the hydroxyl groups like isonicotinoyl chloride (INC). researchgate.netnih.gov However, a comparative study showed that for underivatized sulfated vitamin D analogues, negative ion mode ESI provides superior responses compared to the PTAD-derivatized forms in positive ion mode ESI. uq.edu.auresearchgate.netnih.gov

| Derivatization Reagent | Reaction Type | Target Moiety | Key Advantage |

|---|---|---|---|

| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder Cycloaddition | s-cis-diene | Significantly enhances ionization efficiency and sensitivity. mdpi.comnih.govelsevierpure.comresearchgate.net |

| 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) | Diels-Alder Cycloaddition | s-cis-diene | Effective in improving ionization efficiencies. nih.gov |

| Amplifex | Diels-Alder Cycloaddition | s-cis-diene | Optimum for profiling multiple metabolites with respect to detection sensitivity. researchgate.netnih.gov |

| Isonicotinoyl chloride (INC) | Esterification | Hydroxyl groups | Targets a different functional group for derivatization. researchgate.netnih.gov |

Application of Ultra-Performance Liquid Chromatography (UPLC-MS/MS) for High-Throughput Analysis

For the rapid and sensitive quantification of Vitamin D3 sulfate-d3 (sodium) in large sample cohorts, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard. waters.comrsc.orgnih.govnih.govbham.ac.ukresearchgate.net This technique offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC methods.

UPLC systems utilize columns packed with sub-2 µm particles, which allows for separations at higher linear velocities and pressures. This results in much shorter analysis times, often under 10 minutes per sample, without compromising chromatographic resolution. waters.com The enhanced resolving power of UPLC is crucial for separating Vitamin D3 sulfate-d3 (sodium) from other closely related metabolites and potential matrix interferences, ensuring accurate quantification. nih.gov

The coupling of UPLC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. waters.comrsc.org After chromatographic separation, the analyte is ionized (often following derivatization as described in the previous section) and enters the mass spectrometer. In the MS/MS instrument, a specific precursor ion corresponding to the derivatized Vitamin D3 sulfate-d3 (sodium) is selected and fragmented. The resulting product ions are then detected, providing a highly specific signature for the analyte. This multiple reaction monitoring (MRM) approach minimizes the impact of co-eluting matrix components, leading to very low limits of detection (LOD) and quantification (LOQ). waters.com

The combination of a simplified sample extraction procedure, such as protein precipitation followed by solid-phase extraction (SPE), with a rapid UPLC-MS/MS analysis allows for a high-throughput workflow. waters.com This is particularly valuable in clinical research and other studies involving a large number of samples. For instance, a semi-automated method has been developed for the extraction and analysis of six vitamin D metabolites from human serum, requiring only 200 µL of sample. waters.com

| Parameter | Typical Conditions for Vitamin D Metabolite Analysis | Advantage |

|---|---|---|

| Chromatography | UPLC with C18 or Phenyl column | High resolution and short run times. waters.comnih.gov |

| Mobile Phase | Gradient of aqueous and organic solvents (e.g., methanol, acetonitrile) with additives (e.g., formic acid) | Efficient elution and separation of analytes. |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Effective for a wide range of compounds, including derivatized vitamin D metabolites. amegroups.org |

| Mass Spectrometry | Tandem Quadrupole (TQ) in Multiple Reaction Monitoring (MRM) mode | High sensitivity and selectivity for accurate quantification. waters.com |

| Sample Preparation | Protein Precipitation followed by Solid-Phase Extraction (SPE) | Efficient removal of matrix interferences. waters.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation in Research Contexts

While mass spectrometry is a powerful tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation and confirmation of Vitamin D3 sulfate-d3 (sodium) in research settings. nih.govexlibrisgroup.comnih.govnih.gov NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. hmdb.ca The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.net For Vitamin D3 sulfate-d3 (sodium), specific shifts in the NMR spectra compared to the non-sulfated and non-deuterated analogue can confirm the position of sulfation and deuteration.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex structural assignments. exlibrisgroup.com

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the proton spin systems within the molecule.

HSQC experiments correlate each proton with the carbon atom to which it is directly attached.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure.

In the context of Vitamin D3 sulfate-d3 (sodium), NMR can be used to confirm the site of sulfation at the 3β-position by observing the downfield shift of the H-3 proton and the corresponding changes in the shifts of adjacent carbons. The presence and location of the deuterium (B1214612) atoms can also be confirmed by the absence of corresponding signals in the ¹H NMR spectrum and the characteristic splitting patterns in the ¹³C NMR spectrum. Furthermore, advanced NMR techniques can be used to study the conformation of the A-ring and the side chain in solution, providing insights into its three-dimensional structure. nih.govexlibrisgroup.com

Bioanalytical Challenges in Quantifying Highly Polar and Lipophilic Vitamin D Conjugates

The quantification of Vitamin D3 sulfate-d3 (sodium) in biological matrices is fraught with challenges stemming from its unique physicochemical properties, being both a polar conjugate and a lipophilic molecule. researchgate.netnih.govconsensus.appmdpi.comresearchgate.net

One of the primary challenges is the efficient extraction of the analyte from complex matrices like plasma, serum, or tissue homogenates. amegroups.org The sulfated form is more water-soluble than its non-sulfated counterpart, yet it retains significant lipophilic character. nih.govnih.gov This dual nature makes it difficult to achieve high and reproducible recovery with a single extraction method. A combination of protein precipitation to release the analyte from binding proteins, followed by either liquid-liquid extraction (LLE) with a carefully chosen solvent system or solid-phase extraction (SPE) with a suitable stationary phase, is often required. nih.govbirmingham.ac.uk

Another significant hurdle is the low physiological concentration of many vitamin D metabolites, which necessitates highly sensitive analytical methods. nih.gov As discussed, derivatization is often employed to enhance the ionization efficiency and achieve the required sensitivity for detection by mass spectrometry. rsc.orgnih.gov

Matrix effects , particularly ion suppression or enhancement in electrospray ionization, are a major concern in bioanalysis. amegroups.org Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte, leading to inaccurate quantification. uq.edu.aunih.gov Careful optimization of the chromatographic separation to resolve the analyte from interfering matrix components is crucial. The use of a stable isotope-labeled internal standard, such as Vitamin D3 sulfate-d3 (sodium) itself when quantifying the endogenous compound, is essential to compensate for matrix effects and variations in extraction recovery and instrument response. uq.edu.aunih.gov

Furthermore, the presence of isomeric and isobaric interferences can compromise the accuracy of the analysis. amegroups.org For example, epimers of vitamin D metabolites can have the same mass and similar fragmentation patterns, making their separation by chromatography a critical aspect of the analytical method. nih.gov

Finally, the lack of certified reference materials for many conjugated vitamin D metabolites, including Vitamin D3 sulfate-d3 (sodium), can make it challenging to ensure the accuracy and traceability of the measurements. amegroups.org

Mechanistic Investigations of Vitamin D Sulfation and Desulfation Pathways in Controlled Biological Systems Non Clinical

Identification and Characterization of Sulfotransferase Enzymes (SULTs) Involved in Vitamin D Metabolism

The sulfation of vitamin D and its metabolites is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). Research has identified specific SULT isoforms responsible for this biotransformation, with one enzyme emerging as the principal catalyst.

Studies investigating the full panel of 13 human SULTs have demonstrated that SULT2A1 is the primary enzyme responsible for the sulfation of various vitamin D₃-related compounds. bioscientifica.comnih.gov In contrast, other isoforms exhibit much narrower and more exclusive activity; SULT1A1 shows sulfating activity specifically for calcitriol (B1668218), while SULT2B1a and SULT2B1b are active only towards 7-dehydrocholesterol. bioscientifica.comnih.gov The liver has been identified as a primary site for the formation of 25-hydroxyvitamin D₃-3-O-sulfate, a major circulating sulfated metabolite. nih.govnih.gov In fact, at low physiological concentrations of 25-hydroxyvitamin D₃ (25OHD₃), the formation of its sulfated conjugate by SULT2A1 is the most efficient metabolic route, with an intrinsic clearance significantly higher than other pathways. researchgate.net

Kinetic analyses have been crucial in defining the role of SULT2A1 in vitamin D metabolism. Studies using recombinant human SULT2A1 and pooled human liver cytosols have determined the kinetic parameters for the formation of 25OHD₃-3-O-sulfate. These investigations confirm that SULT2A1 selectively and efficiently catalyzes the sulfation of 25OHD₃. nih.govnih.gov

The substrate specificity of SULT isoforms towards vitamin D compounds has been systematically characterized. SULT2A1 displays broad activity, capable of sulfating multiple vitamin D₃-related compounds. nih.gov This contrasts sharply with the substrate preferences of SULT1A1 and SULT2B1, which are limited to calcitriol and 7-dehydrocholesterol, respectively. bioscientifica.comnih.gov This specificity suggests that the primary pathway for the generation of circulating 25OHD₃-3-O-sulfate is the direct sulfation of 25OHD₃ by SULT2A1. nih.gov

| Enzyme Source | Apparent Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| Recombinant SULT2A1 | 1.1 ± 0.1 | 1500 ± 40 |

| Pooled Human Liver Cytosol | 1.5 ± 0.3 | 19 ± 1 |

The expression of SULT enzymes, particularly SULT2A1, is subject to transcriptional regulation by nuclear receptors. The ligand-activated vitamin D receptor (VDR) has been identified as a key regulator of SULT2A1 transcription. nih.govresearchgate.net In controlled studies using liver and intestinal cells, treatment with vitamin D stimulated the endogenous expression of SULT2A1. nih.gov

This induction is mediated by the binding of the VDR, partnered with the retinoid X receptor (RXR), to a specific DNA element. nih.govresearchgate.net In the rodent SULT2A1 gene, this regulatory site is an inverted repeat element (IR0), which acts as a binding site for the RXR/VDR heterodimer. nih.gov This VDR-mediated signaling is a crucial component of phase II metabolism involving SULT2A1. nih.gov Other nuclear receptors, such as the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR), can also induce the SULT2A1 gene, often through the same DNA element, leading to competitive functional interactions that modulate the final level of enzyme expression. nih.gov The VDR has also been shown to induce the expression of SULT2B1b. bioscientifica.com

Exploration of Sulfatase Enzyme (STS) Activity in Vitamin D Desulfation

Desulfation, the process of removing a sulfate (B86663) group, is catalyzed by sulfatase enzymes. This process is hypothesized to reactivate sulfated steroids, converting them from biologically inert transport or storage forms back into their active states. bioscientifica.comnih.gov The primary enzyme responsible for the hydrolysis of a wide range of steroid sulfates is steroid sulfatase (STS). oup.comwikipedia.org This has led to the hypothesis that sulfated vitamin D metabolites, such as 25OHD₃-3-O-sulfate, could serve as a circulating reservoir that can be hydrolyzed by STS to release the biologically active 25OHD₃ when needed. nih.gov

However, direct experimental evidence for this pathway is contested. A key in vitro study from 1983 investigated whether vitamin D₃ sulfate is a substrate for STS. The research found that enzyme preparations with demonstrated activity against other sulfated steroids failed to cause any desulfation of vitamin D₃ sulfate. nih.gov This finding raises significant questions about the role of STS in a vitamin D desulfation pathway and suggests that if such a pathway exists, it may be catalyzed by a different, yet-unidentified sulfatase.

In laboratory settings, the enzymatic hydrolysis of sulfated vitamin D metabolites is routinely achieved for analytical purposes. These methods typically employ recombinant arylsulfatases derived from bacterial sources to quantitatively release the unconjugated vitamin D metabolite for measurement. While this demonstrates the feasibility of cleaving the sulfate bond, it does not confirm the identity of the endogenous mammalian enzyme responsible for this reaction in vivo.

The central in vitro finding regarding the endogenous pathway comes from the aforementioned study which showed that microsomal enzyme preparations containing active STS did not hydrolyze vitamin D₃ sulfate. nih.gov This suggests a high degree of substrate specificity for STS, which readily cleaves sulfates from dehydroepiandrosterone (B1670201) (DHEA), estrone, and cholesterol, but not from vitamin D₃. wikipedia.orgnih.gov

The metabolic interconversion pathway for desulfation involves the simple hydrolysis of the C-3 sulfate ester to regenerate the hydroxyl group. While this pathway is conceptually straightforward, the specific enzyme that catalyzes this reaction for vitamin D metabolites in mammalian systems remains to be definitively identified. Consequently, detailed kinetic studies (e.g., determining Kₘ and Vₘₐₓ values) for the desulfation of vitamin D metabolites in controlled biological systems are lacking in the scientific literature. The primary obstacle to these investigations is the negative finding for STS, the most logical candidate enzyme. nih.gov Further research is required to identify the specific sulfatase, if any, that metabolizes sulfated vitamin D and to characterize its kinetic properties.

Cellular and Subcellular Localization of Vitamin D Sulfation Machinery

The enzymes responsible for vitamin D sulfation and desulfation exhibit distinct cellular and subcellular localizations, which is critical to their biological function.

Sulfation Machinery: The primary sulfating enzyme, SULT2A1, is a soluble protein located in the cytosol . nih.govproteinatlas.org Its tissue expression is concentrated in key metabolic organs. High levels of SULT2A1 are found in the liver and the small intestine (specifically the jejunum and ileum). nih.gov It is also expressed in the adrenal gland and has been detected in specific regions of the human brain, such as the thalamus and hypothalamus. researchgate.netresearchgate.net This distribution places the sulfation machinery in tissues central to both xenobiotic and endobiotic metabolism.

Desulfation Machinery: In contrast, steroid sulfatase (STS), the enzyme long hypothesized to be responsible for desulfation, is a membrane-bound protein. oup.comwikipedia.org It is primarily localized to the endoplasmic reticulum . oup.comwikipedia.orgdrugbank.com Some studies have also reported its presence in the Golgi apparatus and, to a lesser extent, the plasma membrane. oup.comdrugbank.com Unlike the more restricted expression of SULT2A1, STS is widely distributed throughout the body, with its activity being described as virtually ubiquitous. oup.com This broad expression is consistent with its role in regulating the local availability of active steroids in a multitude of target tissues. nih.gov

In Vitro and Ex Vivo Models for Studying Sulfated Vitamin D Metabolism

The study of sulfated vitamin D metabolites, such as Vitamin D3 sulfate, relies on controlled biological systems that allow for the detailed investigation of metabolic pathways without the complexities of a whole organism. These in vitro and ex vivo models are crucial for understanding the enzymatic processes of sulfation and desulfation.

Cell-free systems provide a simplified environment to study specific biochemical reactions in isolation. wikipedia.org These systems, which can be based on cell extracts or purified enzymes, allow researchers to directly control the reaction conditions and observe the activity of specific enzymes involved in vitamin D metabolism. frontiersin.orgnih.gov

Recombinant enzyme assays are a powerful tool within this category. By producing specific enzymes in host cells and then purifying them, researchers can investigate their precise function. Studies have utilized recombinant human cytosolic sulfotransferases (SULTs) to identify the key enzymes responsible for vitamin D sulfation. Research has shown that among 13 human SULTs, SULT2A1 exhibits broad activity, sulfating various vitamin D3-related compounds. nih.gov In contrast, SULT1A1 and SULT2B1 show more specific actions, with SULT1A1 acting on calcitriol and SULT2B1 on 7-dehydrocholesterol. nih.gov This suggests that the formation of circulating 25-hydroxyvitamin D3 3-O-sulfate may occur through direct sulfation of 25-hydroxyvitamin D3 or via the conversion of 7-dehydrocholesterol-3-O-sulfate in the skin. nih.gov

For studying desulfation, recombinant arylsulfatase enzymes have been employed. An optimized enzyme hydrolysis assay using recombinant arylsulfatase from Pseudomonas aeruginosa combined with liquid chromatography-mass spectrometry (LC-MS/MS) has been developed to measure conjugated vitamin D metabolites. nih.gov This methodology demonstrated that certain variants of recombinant arylsulfatase could achieve complete desulfation of sulfated vitamin D metabolites, effectively converting them back to their unconjugated forms for analysis. nih.gov

| Enzyme | Source/Type | Function Investigated | Key Substrates | Reference |

|---|---|---|---|---|

| SULT2A1 | Human Recombinant | Sulfation | Vitamin D3, 25-hydroxyvitamin D3, Calcitriol, 7-dehydrocholesterol | nih.gov |

| SULT1A1 | Human Recombinant | Sulfation | Calcitriol | nih.gov |

| SULT2B1 | Human Recombinant | Sulfation | 7-dehydrocholesterol | nih.gov |

| Arylsulfatase | Pseudomonas aeruginosa Recombinant | Desulfation | Sulfated vitamin D metabolites (e.g., 25OHD3-S) | nih.gov |

Moving beyond isolated enzymes, ex vivo models such as organ and tissue slice perfusion offer a more complex, physiologically relevant environment. These models maintain the three-dimensional architecture of the tissue, allowing cells to remain within their native matrix, which can be crucial for studying metabolic processes that involve multiple cell types or complex transport mechanisms. nih.gov

Precision-cut tissue slices (PCTS) from organs like the liver and kidney are valuable tools. nih.gov Early studies utilized liver homogenates from rats to demonstrate the in vitro formation of vitamin D2-sulfate, providing foundational evidence for hepatic sulfation. researchgate.net More advanced models, including organ-on-a-chip platforms, have been developed to mimic the sequential metabolism of Vitamin D3. nih.gov For instance, a two-compartment microfluidic chip representing the liver and kidneys has been used to show the conversion of Vitamin D3 first into 25-hydroxyvitamin D3 in the "liver" chamber, and subsequently into the active 1,25-dihydroxyvitamin D3 in the "kidney" chamber. nih.govresearchgate.net These systems allow for the study of transport and metabolism between different organ compartments. researchgate.net

The incorporation of perfusion in these models is critical, as fluid flow is key for transporting nutrients and metabolites, mimicking blood flow, and providing mechanical stimulation to cells. aip.org Ex vivo organ machine perfusion, while complex, provides a near-physiological setting to study the metabolism of compounds like Vitamin D3 sulfate under controlled conditions. nih.gov

Comparative Metabolic Studies of Sulfated Vitamin D Across Non-Human Species

Investigating the metabolism of sulfated vitamin D across different non-human species reveals important physiological differences and helps to establish appropriate animal models for human metabolic pathways.

Studies in vitamin D-deficient rats have been particularly informative. Research has shown that vitamin D deficiency can lead to abnormal sulfate homeostasis, characterized by lower plasma sulfate levels and increased fractional renal excretion of sulfate. jci.org Furthermore, when administered to vitamin D-deficient rats, synthetic Vitamin D3-sulfate was found to have significantly less biological activity compared to non-sulfated Vitamin D3. researchgate.net Vitamin D3-sulfate demonstrated less than 5% of the activity of Vitamin D3 in mobilizing bone calcium and approximately 1% of its ability to stimulate intestinal calcium transport or support bone calcification. researchgate.net This suggests that in rats, sulfation is primarily a pathway for inactivation and excretion.

Non-human primates also exhibit unique characteristics in vitamin D metabolism. nih.gov Comparative studies among species like rhesus macaques, cynomolgus macaques, and common marmosets have shown significant differences in the levels of various vitamin D metabolites. nih.govresearchgate.net While these studies have not always focused specifically on sulfated forms, they highlight the species-specific nature of vitamin D processing. For example, all four non-human primate species studied by one research group (crab-eating macaques, rhesus macaques, squirrel monkeys, and night monkeys) maintained 2- to 3-fold higher serum levels of 25-hydroxyvitamin D (25OHD) when receiving vitamin D3 compared to similar amounts of vitamin D2. nih.gov Dogs and cats also have distinct vitamin D metabolic pathways, as they are unable to synthesize Vitamin D3 cutaneously and are entirely dependent on dietary intake. nih.govdntb.gov.ua

| Species | Model Type | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Rat | In Vivo (Vitamin D-deficient) | Vitamin D3-sulfate has minimal biological activity (<1-5% of Vitamin D3). | Sulfation is likely an inactivation/excretion pathway. | researchgate.net |

| Rat | In Vivo (Vitamin D-deficient) | Vitamin D deficiency is associated with reduced plasma sulfate and increased renal sulfate excretion. | Vitamin D plays a role in regulating overall sulfate homeostasis. | jci.org |

| Non-Human Primates (various) | In Vivo | Significant species-specific differences exist in the metabolism of Vitamin D2 vs. Vitamin D3. | Metabolic pathways for vitamin D are not uniform across primates. | nih.gov |

| Dog / Cat | General Physiology | Unable to perform cutaneous synthesis of Vitamin D3; rely entirely on diet. | Metabolic handling and requirements differ significantly from species with cutaneous synthesis. | nih.govdntb.gov.ua |

Applications of Vitamin D3 Sulfate D3 Sodium As a Research Probe and Metabolic Tracer

Elucidation of Vitamin D Metabolic Fates and Pathways Using Stable Isotope Tracers

The use of stable isotope-labeled compounds, such as Vitamin D3 sulfate-d3, has revolutionized the study of Vitamin D metabolism. nih.govnih.gov By introducing a labeled tracer into a biological system, researchers can track its conversion into various metabolites, providing a dynamic view of the metabolic pathways.

Quantitative Assessment of Metabolite Flux and Turnover Rates

Stable isotope tracers are instrumental in quantifying the rate at which metabolites are produced and cleared from a biological system, a concept known as metabolite flux or turnover. In the context of Vitamin D metabolism, administering a known amount of Vitamin D3 sulfate-d3 allows for the measurement of the appearance and disappearance of its labeled metabolites over time. By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can differentiate between the endogenous (unlabeled) and exogenous (labeled) pools of metabolites. nih.govresearchgate.net This enables the calculation of production rates, conversion rates between different metabolites, and clearance rates, providing a comprehensive understanding of the dynamics of Vitamin D metabolism under various physiological and pathological conditions.

Investigation of Precursor-Product Relationships in Vitamin D Metabolism

The complex network of Vitamin D metabolism involves numerous enzymatic conversions. mdpi.comnih.gov Establishing definitive precursor-product relationships within this network is crucial for understanding its regulation. Vitamin D3 sulfate-d3 serves as an excellent probe for this purpose. When introduced into a cellular or whole-organism model, the deuterium-labeled sulfate (B86663) can be traced as it is metabolized. The detection of a deuterium-labeled downstream metabolite provides direct evidence that it is derived from the administered Vitamin D3 sulfate-d3. This approach has been pivotal in confirming known metabolic pathways and discovering novel ones. For instance, studies have explored the metabolism of Vitamin D3 sulfate by various cytochrome P450 enzymes. nih.gov By using a labeled substrate like Vitamin D3 sulfate-d3, the specific products of these enzymatic reactions can be unequivocally identified and quantified.

Development and Validation of Quantitative Assays for Endogenous Sulfated Vitamin D Metabolites

Accurate measurement of endogenous sulfated Vitamin D metabolites is essential for understanding their physiological roles. However, their low concentrations and the complexity of biological matrices pose significant analytical challenges. Vitamin D3 sulfate-d3 plays a critical role as an internal standard in the development and validation of robust and sensitive quantitative assays, primarily those based on LC-MS/MS. nih.govresearchgate.netnih.gov

An internal standard is a compound that is added in a known quantity to a sample before processing. It helps to correct for any loss of the analyte during sample preparation and for variations in the analytical instrument's response. Because Vitamin D3 sulfate-d3 is chemically identical to the endogenous Vitamin D3 sulfate, it behaves similarly during extraction, derivatization, and chromatography. However, due to its higher mass, it can be distinguished from the endogenous analyte by the mass spectrometer. This allows for highly accurate and precise quantification of the endogenous sulfated Vitamin D metabolites. The use of stable isotope-labeled internal standards is now considered the gold standard for quantitative analysis of Vitamin D and its metabolites. nih.govnih.gov

Below is an interactive data table summarizing the validation parameters of a typical LC-MS/MS method for Vitamin D metabolites using a stable isotope-labeled internal standard.

| Parameter | Typical Value | Description |

| Linearity (R²) | >0.99 | Indicates a strong correlation between the concentration and the instrument response. |

| Lower Limit of Quantification (LLOQ) | pg/mL to ng/mL range | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |

| Intra-day Precision (%CV) | <15% | The variation observed within the same day of analysis. |

| Inter-day Precision (%CV) | <15% | The variation observed between different days of analysis. |

| Accuracy (% Recovery) | 85-115% | The closeness of the measured value to the true value. |

Role in Biochemical Assays for Enzyme Activity and Inhibition Studies

Vitamin D3 sulfate-d3 is a valuable substrate for in vitro biochemical assays aimed at characterizing the activity of enzymes involved in Vitamin D metabolism. google.com By incubating the labeled substrate with a purified enzyme or a cell lysate, the formation of deuterated metabolites can be monitored over time. This allows for the determination of key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Furthermore, this approach is highly effective in screening for and characterizing enzyme inhibitors or activators. In such studies, the enzymatic reaction is carried out in the presence of a potential modulator. A decrease or increase in the formation of the deuterated product, as measured by LC-MS/MS, would indicate inhibition or activation of the enzyme, respectively. This information is crucial for drug discovery and for understanding the regulation of Vitamin D metabolism.

Tracing Transport Mechanisms of Sulfated Vitamin D Across Biological Barriers (e.g., Cell Membranes, Blood-Tissue Barriers in Animals)

The transport of Vitamin D metabolites across biological membranes is a critical aspect of their bioavailability and function. nih.govmdpi.commdpi.com Vitamin D3 sulfate-d3 can be used as a tracer to study the mechanisms by which sulfated Vitamin D is transported into and out of cells and across tissue barriers like the blood-brain barrier. In such experiments, the labeled compound is introduced on one side of the barrier (e.g., in the bloodstream), and its appearance on the other side (e.g., in the brain tissue) is monitored over time. This can provide insights into the rate of transport, the saturation of transport mechanisms, and whether the transport is an active or passive process. Studies have also investigated the role of specific transporters, such as the sodium-sulfate cotransporter, in sulfate homeostasis, a process in which Vitamin D plays a regulatory role. nih.govresearchgate.net

High-Throughput Screening Methodologies for Modulators of Vitamin D Metabolism (e.g., Enzyme Activators/Inhibitors)

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target. In the context of Vitamin D metabolism, HTS assays can be developed to identify compounds that either inhibit or activate the enzymes responsible for the synthesis and degradation of active Vitamin D metabolites.

Vitamin D3 sulfate-d3 can be a key component of such HTS methodologies. For instance, a cell-based assay could be designed where cells that express a key Vitamin D metabolizing enzyme are incubated with Vitamin D3 sulfate-d3 and a library of test compounds. After a set incubation period, the amount of a specific deuterated metabolite produced is quantified using a rapid analytical technique like rapid-fire mass spectrometry. A change in the level of the metabolite compared to a control would indicate that the test compound has modulated the enzyme's activity. This approach allows for the efficient screening of thousands of compounds to identify potential new drugs for the treatment of Vitamin D-related disorders.

Theoretical Frameworks and Computational Approaches in Sulfated Vitamin D Research

Molecular Modeling and Docking Studies of Sulfotransferase-Vitamin D Interactions

Molecular modeling and docking studies are crucial computational techniques for visualizing and analyzing the interactions between sulfotransferases (SULTs) and vitamin D compounds at an atomic level. These methods allow researchers to predict the binding affinity and orientation of a substrate within the enzyme's active site, providing insights into the structural determinants of sulfation.

Research has identified specific human cytosolic sulfotransferases responsible for the sulfation of vitamin D3 and its related compounds. Notably, SULT2A1 has been shown to exhibit broad activity, sulfating various vitamin D3-related molecules. mdpi.com In contrast, SULT1A1's activity is more exclusive to calcitriol (B1668218), while SULT2B1a and SULT2B1b preferentially sulfate (B86663) 7-dehydrocholesterol. mdpi.com The selective conjugation of 25-hydroxyvitamin D3 (25OHD3) to its 3-O-sulfate form is primarily mediated by the polymorphic human sulfotransferase SULT2A1, with the liver being a principal site for this metabolic process. researchgate.net

Molecular docking simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. For instance, in silico analyses have been used to explore the binding of vitamin D analogs to the active sites of cytochrome P450 enzymes, a methodological approach that is directly transferable to the study of sulfotransferases. chemrxiv.org These studies can reveal why certain vitamin D metabolites are preferred substrates for specific SULT isoforms. Understanding these interactions is key to comprehending the regulation of vitamin D sulfation and its physiological consequences.

Table 1: Human Cytosolic Sulfotransferases Involved in Vitamin D3 Sulfation

| Sulfotransferase | Preferred Vitamin D3-Related Substrate(s) |

|---|---|

| SULT2A1 | Broad activity towards various Vitamin D3 compounds, including 25-hydroxyvitamin D3 |

| SULT1A1 | Calcitriol |

| SULT2B1a/SULT2B1b | 7-dehydrocholesterol |

Computational Prediction of Sulfation Sites and Enzymatic Reactivity

Computational methods are increasingly being employed to predict the sites of sulfation on vitamin D molecules and to estimate the reactivity of different hydroxyl groups. These predictive models are valuable for identifying potential new sulfated metabolites and for understanding the factors that govern the enzymatic sulfation process.

The development of high-accuracy in silico sulfotransferase models has made it possible to identify novel substrates and predict potential inhibitors. nih.gov These models, while not exclusively designed for vitamin D, provide a framework for virtually screening vitamin D metabolites and predicting their likelihood of being sulfated by various SULT isoforms. nih.gov By analyzing the electronic and steric properties of the vitamin D molecule, these computational tools can identify the hydroxyl groups most susceptible to sulfation.

Experimental evidence has confirmed that the 3-O-sulfation of 25-hydroxyvitamin D3 is a significant metabolic pathway. researchgate.net Computational models can complement these findings by explaining the enzymatic preference for the 3-hydroxyl position over other available sites. Factors such as the accessibility of the hydroxyl group within the enzyme's active site and the stability of the resulting sulfated product can be assessed through computational means. These predictions can then guide targeted experimental studies to confirm the presence and functional relevance of novel sulfated vitamin D metabolites.

Systems Biology Approaches to Vitamin D Metabolic Networks and Homeostasis

Systems biology provides a holistic framework for understanding the complex network of interactions that govern vitamin D metabolism and homeostasis. This approach integrates experimental data from various sources with computational modeling to construct a comprehensive picture of how sulfated metabolites fit into the broader vitamin D metabolic pathway. mdpi.com

The vitamin D signaling system is physiologically complex, and alterations in its function are associated with several diseases. mdpi.com Systems biology approaches, particularly "top-down" studies, have been instrumental in identifying significant functions of the vitamin D receptor (VDR). mdpi.com These approaches aim to create predictive and quantitative models of biological systems, which can define specific physiological or pathophysiological states. mdpi.com By considering the interplay between different metabolites, enzymes, and receptors, systems biology can reveal emergent properties of the vitamin D metabolic network that would not be apparent from studying individual components in isolation.

Kinetic modeling is a powerful tool within systems biology for simulating the dynamic behavior of metabolic pathways. The development of kinetic models for sulfated vitamin D metabolism allows researchers to predict how the concentrations of vitamin D3 sulfate and other sulfated metabolites change over time in response to various physiological inputs.

A mathematical model of the vitamin D metabolic pathway has been developed to analyze changes in both normal and pre-eclampsia pregnancies, incorporating sulfated metabolites. nih.gov By using an ordinary differential equation model of the vitamin D reaction network, this approach can provide a more nuanced understanding of vitamin D status beyond the measurement of 25(OH)D3 alone. nih.gov These models can simulate the rates of enzymatic reactions, including sulfation and desulfation, and predict the steady-state concentrations of different vitamin D species. Such models are invaluable for understanding the regulation of vitamin D homeostasis and for identifying potential points of intervention.

The integration of "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, is a cornerstone of modern systems biology. climahealth.info By combining these large-scale datasets, researchers can construct detailed network models of vitamin D metabolism and identify key regulatory nodes. mdpi.com

Multi-omics data integration provides a more complete picture of the flow of biological information, from the genetic blueprint to the functional output at the metabolic level. climahealth.info In the context of vitamin D research, this can involve correlating genetic variations in sulfotransferase genes with observed differences in the levels of sulfated vitamin D metabolites. Network analysis of integrated omics data can help to identify novel interactions and regulatory mechanisms that control the balance between different vitamin D forms. mdpi.com This approach has been used to explore the role of vitamin D in various health conditions by revealing how it modulates metabolic and signaling pathways. nih.gov

Table 2: Applications of Omics Data in Vitamin D Research

| Omics Type | Application in Vitamin D Network Analysis |

|---|---|

| Genomics | Identifying genetic variants in SULT enzymes that influence sulfation rates. |

| Transcriptomics | Analyzing changes in the expression of genes involved in vitamin D metabolism. |

| Proteomics | Quantifying the levels of sulfotransferases and other metabolic enzymes. |

| Metabolomics | Measuring the concentrations of sulfated and non-sulfated vitamin D metabolites. |

Pharmacokinetic Modeling of Sulfated Metabolites in Pre-Clinical Animal Models (excluding human clinical pharmacokinetics)

Pharmacokinetic (PK) modeling in pre-clinical animal models is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of sulfated vitamin D metabolites. These models provide a quantitative framework for predicting the fate of these compounds in a living organism, which is a critical step in assessing their potential biological roles.

Studies in animal models, such as rats, have been used to investigate the bioavailability of different forms of vitamin D supplements. mdpi.com For instance, research has compared the efficiency of microencapsulated, oil-based, and micellized vitamin D3 delivery systems by measuring the resulting serum concentrations of 25-hydroxyvitamin D. mdpi.com While not directly focused on sulfated metabolites, these studies establish the methodologies for PK analysis in animal models.

More specifically, the in vivo metabolism of 24,25-dihydroxyvitamin D3 has been examined in rats, with its clearance from plasma following a two-compartment model. nih.gov Such studies can determine key pharmacokinetic parameters like half-life and clearance rates. nih.gov Additionally, the toxicity and antirachitic potency of vitamin D2 sulfate have been tested in mice, providing valuable data on the biological activity of sulfated forms in an animal model. jst.go.jp These pre-clinical PK models are crucial for generating hypotheses about the physiological significance of sulfated vitamin D metabolites that can then be further investigated.

Future Directions and Emerging Research Avenues for Vitamin D3 Sulfate D3 Sodium

Development of Novel Deuterated and Sulfated Vitamin D Analogs for Enhanced Research Specificity

The synthesis of specifically labeled compounds is crucial for advancing our understanding of vitamin D metabolism. Future research will likely focus on creating a broader library of deuterated and sulfated vitamin D analogs with varying degrees of isotopic enrichment and sulfation at different positions.

Key Developments:

Site-Specific Deuteration: The development of synthetic routes to introduce deuterium (B1214612) atoms at specific positions within the vitamin D molecule, such as the A-ring or side chain, allows for more precise metabolic tracing studies. mdpi.com This enhanced specificity helps in elucidating the exact metabolic fate of the parent compound without ambiguity.

Analogs with Modified Side Chains: Researchers have synthesized numerous vitamin D analogs with modifications to the side chain to investigate structure-activity relationships and enhance biological potency or selectivity. nih.gov The introduction of deuterium and sulfate (B86663) moieties to these novel structures will provide powerful tools for mechanistic studies.

Fluorinated Analogs: The synthesis of fluorinated vitamin D3 analogs has been explored to alter their physical and chemical properties, potentially leading to increased potency or modified metabolic pathways. mdpi.com Combining fluorination with deuteration and sulfation could yield unique research probes.

Table 1: Examples of Novel Vitamin D Analogs and Their Research Applications

| Analog Type | Modification | Potential Research Application |

| Site-Specifically Deuterated | Deuterium atoms at C-26 and C-27 | Tracing side-chain metabolism and degradation pathways. mdpi.com |

| A-Ring Modified | 2-methylene-19-nor analogs | Investigating compounds with reduced calcemic effects. nih.gov |

| Fluorinated | Introduction of fluorine atoms | Studying the impact on VDR binding and metabolic stability. mdpi.com |

| Gemini Analogs | C-20 methyl substitution | Inhibition of cancer cell proliferation. nih.gov |

The continued development of these specialized analogs will be instrumental in dissecting the complex and often overlapping pathways of vitamin D metabolism, ultimately leading to a more refined understanding of the roles of sulfated metabolites.

Application of Advanced Imaging Techniques for Metabolite Distribution (in non-human models)

Understanding where vitamin D metabolites are distributed within tissues is critical to understanding their function. Mass Spectrometry Imaging (MSI) has emerged as a powerful technique to visualize the spatial distribution of molecules directly in biological tissue sections, providing information that cannot be obtained from traditional quantitative approaches. ulster.ac.ukulster.ac.ukacs.orgresearchgate.net

Key Techniques and Findings:

On-Tissue Chemical Derivatization (OTCD): To overcome the challenge of imaging molecules with poor ionization efficiency, such as vitamin D metabolites, OTCD has been employed. ulster.ac.ukulster.ac.ukacs.orgresearchgate.net This involves reacting the target molecules with a derivatizing agent directly on the tissue section to enhance their signal in subsequent MSI analysis.

MALDI-MSI: Matrix-assisted laser desorption/ionization (MALDI) MSI has been successfully used to map the distribution of vitamin D metabolites in murine kidney tissue. ulster.ac.ukulster.ac.ukacs.orgresearchgate.net This technique has revealed the spatial localization of key metabolites like 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3.

Future Applications: The application of these imaging techniques to study the distribution of deuterated and sulfated vitamin D analogs, such as Vitamin D3 sulfate-d3, will provide unprecedented insights into their tissue-specific uptake, metabolism, and sites of action in non-human models.

Table 2: Advanced Imaging Techniques for Vitamin D Metabolite Analysis

| Technique | Principle | Application in Vitamin D Research | Reference |

| MALDI-MSI | Laser-induced desorption and ionization of molecules from a matrix-coated tissue section. | Mapping the spatial distribution of 25-(OH)-D3 and 1,25-(OH)2-D3 in mouse kidney. | ulster.ac.ukulster.ac.ukacs.orgresearchgate.net |

| OTCD | Chemical modification of analytes directly on the tissue surface to improve ionization. | Enhancing the detection of poorly ionizable vitamin D metabolites for MSI. | ulster.ac.ukulster.ac.ukacs.orgresearchgate.net |

Integration with Multi-Omics Technologies (e.g., Proteomics, Fluxomics) for Comprehensive Metabolic Profiling

To gain a holistic understanding of the metabolic impact of Vitamin D3 sulfate-d3, its analysis must be integrated with other "omics" technologies. This multi-omics approach allows for a more comprehensive view of the biological system, from the genetic and protein level to the metabolic output. nih.govmdpi.comresearchgate.netyoutube.com

Integrative Approaches:

Metabolomics and Proteomics: Combining metabolomic data on sulfated vitamin D metabolites with proteomic analyses can reveal how these metabolites influence protein expression and signaling pathways. nih.gov

Fluxomics: By using stable isotope tracers like Vitamin D3 sulfate-d3, metabolic flux analysis can quantify the rate of metabolic reactions, providing a dynamic view of how vitamin D metabolism is regulated. nih.govimmune-system-research.com

Genomics and Transcriptomics: Integrating data on genetic variations (genomics) and gene expression (transcriptomics) can help identify genetic factors that influence the sulfation and metabolism of vitamin D. mdpi.com

Unexplored Roles of Sulfated Vitamin D in Specific Non-Human Biological Processes (e.g., specific cell lines, animal models)

While the classical roles of vitamin D in calcium homeostasis are well-established, the functions of its sulfated metabolites remain largely unexplored. nih.gov Future research using non-human models will be critical to elucidating their specific biological activities.

Potential Research Areas:

Cell Proliferation and Differentiation: Investigating the effects of Vitamin D3 sulfate-d3 on the growth and differentiation of various cell lines, including cancer cells, could reveal novel anti-proliferative or pro-differentiative properties. nih.gov

Immune Modulation: The vitamin D system is known to have immunomodulatory effects. mdpi.com Studying the impact of sulfated vitamin D metabolites on immune cell function in animal models could uncover new roles in regulating inflammation and immune responses.

Extraskeletal Functions: Research has pointed to a variety of "non-classical" functions of vitamin D. researchgate.net Animal and cell line studies are needed to determine if sulfated forms contribute to these effects, such as in cardiovascular health or metabolic regulation.

Lactation and Neonatal Development: Recent studies have shown that sulfated vitamin D metabolites are present in breast milk, suggesting a potential physiological role during lactation and for the nursing infant. nih.gov Animal models can be used to further investigate this.

Methodological Innovations in Stable Isotope Tracing and Mass Spectrometry for Sulfated Metabolites

Advancements in analytical methodologies are the bedrock of progress in metabolomics. fao.org The study of sulfated vitamin D metabolites will benefit significantly from continued innovation in stable isotope tracing and mass spectrometry.

Key Methodological Advances:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS provides more accurate mass measurements, which is crucial for the unambiguous identification and quantification of metabolites in complex biological samples. biorxiv.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for the specific and sensitive quantification of vitamin D metabolites. researchgate.nethu-berlin.de Continued improvements in chromatography and mass spectrometer sensitivity will enable the detection of very low-abundance sulfated species.

Isotope Dilution Mass Spectrometry: The use of stable isotope-labeled internal standards, such as Vitamin D3 sulfate-d3, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. researchgate.net

Novel Derivatization Strategies: The development of new chemical derivatization reagents can further enhance the sensitivity and specificity of LC-MS/MS methods for sulfated vitamin D metabolites. hu-berlin.de

These methodological innovations will be critical for pushing the boundaries of our understanding of the sulfated vitamin D metabolome.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.